molecular formula C7H7BrFNO2S B1449437 3-Bromo-4-fluoro-N-methylbenzenesulfonamide CAS No. 1864395-88-9

3-Bromo-4-fluoro-N-methylbenzenesulfonamide

Cat. No.: B1449437
CAS No.: 1864395-88-9
M. Wt: 268.11 g/mol
InChI Key: XXZZDFAHUYQRKE-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-N-methylbenzenesulfonamide: is an organic compound with the molecular formula C7H7BrFNO2S It is a derivative of benzene, featuring bromine, fluorine, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluoro-N-methylbenzenesulfonamide typically involves multiple steps. One common method includes the following steps:

    Fluorination: The addition of a fluorine atom to the benzene ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. These methods often include the use of catalysts and specific reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may result in the replacement of the bromine or fluorine atom with another nucleophile.

Scientific Research Applications

Chemistry: 3-Bromo-4-fluoro-N-methylbenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methods.

Biology and Medicine: In biological research, this compound is used to study the effects of sulfonamide derivatives on biological systems

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and other chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The bromine and fluorine atoms can also participate in various interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

  • 3-Bromo-4-fluorobenzene-1-sulfonamide
  • 4-Bromo-3-fluoro-N-methylbenzene-1-sulfonamide
  • 3-Bromo-4-chloro-N-methylbenzene-1-sulfonamide

Uniqueness: 3-Bromo-4-fluoro-N-methylbenzenesulfonamide is unique due to the specific combination of bromine, fluorine, and sulfonamide groups. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-bromo-4-fluoro-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO2S/c1-10-13(11,12)5-2-3-7(9)6(8)4-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZZDFAHUYQRKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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